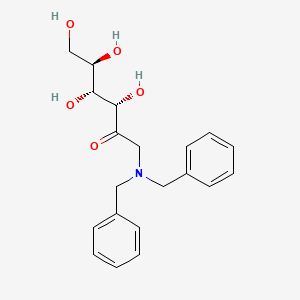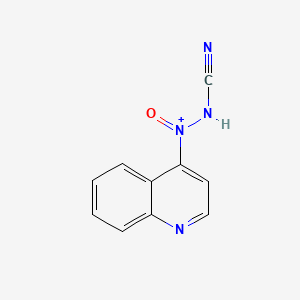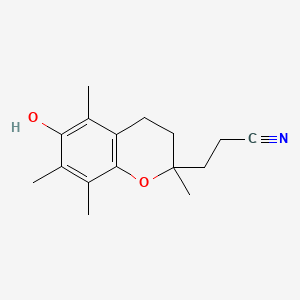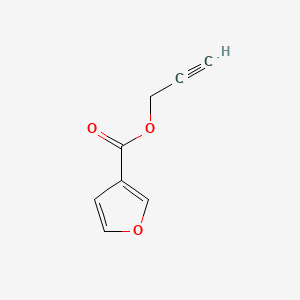
Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (HEDS-β-CD) is a modified form of β-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units. HEDS-β-CD has been extensively studied for its potential applications in various fields, including drug delivery, analytical chemistry, and environmental remediation.
Mecanismo De Acción
The mechanism of action of HEDS-β-CD involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the HEDS-β-CD molecule can accommodate the hydrophobic regions of the guest molecule, while the hydrophilic outer surface of the HEDS-β-CD molecule can interact with water molecules, making the complex more soluble in water. This interaction can also protect the guest molecule from degradation or chemical reactions.
Biochemical and Physiological Effects
HEDS-β-CD has been shown to have low toxicity and is generally considered safe for use in various applications. However, some studies have reported potential adverse effects, such as hemolysis and cytotoxicity, at high concentrations. Further research is needed to fully understand the biochemical and physiological effects of HEDS-β-CD.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using HEDS-β-CD in lab experiments include its ability to improve the solubility, stability, and bioavailability of guest molecules, as well as its low toxicity and ease of use. However, HEDS-β-CD may not be suitable for all applications due to its limited solubility in some solvents and its potential interference with some analytical methods.
Direcciones Futuras
Future research on HEDS-β-CD could focus on developing new methods for synthesizing and modifying the molecule to improve its properties and expand its applications. Additional studies on the biochemical and physiological effects of HEDS-β-CD could also help to establish its safety for various uses. Furthermore, investigations into the use of HEDS-β-CD in environmental remediation and other fields could lead to new and innovative applications for this versatile molecule.
Métodos De Síntesis
The synthesis of HEDS-β-CD involves the reaction of β-cyclodextrin with tert-butyldimethylsilyl chloride and ethyl iodide in the presence of a catalyst such as potassium carbonate. The resulting product is a white powder that is soluble in water and common organic solvents.
Aplicaciones Científicas De Investigación
HEDS-β-CD has been widely used in scientific research as a host molecule for encapsulating guest molecules. Its unique structure allows it to form inclusion complexes with a wide range of compounds, including drugs, dyes, and pesticides. These complexes can improve the solubility, stability, and bioavailability of the guest molecules, making them more effective in various applications.
Propiedades
Número CAS |
183498-07-9 |
|---|---|
Nombre del producto |
Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin |
Fórmula molecular |
C112H224O35Si7 |
Peso molecular |
2327.584 |
InChI |
InChI=1S/C112H224O35Si7/c1-50-113-85-78-71(64-127-148(36,37)106(15,16)17)134-99(92(85)120-57-8)142-79-72(65-128-149(38,39)107(18,19)20)136-101(94(122-59-10)86(79)114-51-2)144-81-74(67-130-151(42,43)109(24,25)26)138-103(96(124-61-12)88(81)116-53-4)146-83-76(69-132-153(46,47)111(30,31)32)140-105(98(126-63-14)90(83)118-55-6)147-84-77(70-133-154(48,49)112(33,34)35)139-104(97(125-62-13)91(84)119-56-7)145-82-75(68-131-152(44,45)110(27,28)29)137-102(95(123-60-11)89(82)117-54-5)143-80-73(66-129-150(40,41)108(21,22)23)135-100(141-78)93(121-58-9)87(80)115-52-3/h71-105H,50-70H2,1-49H3 |
Clave InChI |
YWJVRWNASWFZDF-UHFFFAOYSA-N |
SMILES |
CCOC1C2C(OC(C1OCC)OC3C(OC(C(C3OCC)OCC)OC4C(OC(C(C4OCC)OCC)OC5C(OC(C(C5OCC)OCC)OC6C(OC(C(C6OCC)OCC)OC7C(OC(C(C7OCC)OCC)OC8C(OC(O2)C(C8OCC)OCC)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C |
Sinónimos |
6A,6B,6C,6D,6E,6F,6G-Heptakis-O-[(1,1-dimethylethyl)dimethylsilyl]-2A,2B,2C,2D,2E,2F,2G,3A,3B,3C,3D,3E,3F,3G-tetradeca-O-ethyl-β-cyclodextrin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S)-4-[(E)-2-[2-carboxy-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxy-2,3-dihydroindol-1-yl]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid](/img/structure/B570839.png)




